

# Spectroscopic Characterization of 5-Acetyl-2-nitrobenzonitrile: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Acetyl-2-nitrobenzonitrile

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This technical guide provides a comprehensive analysis of the spectroscopic data for **5-Acetyl-2-nitrobenzonitrile**, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and reliable characterization of the target molecule.

## Introduction

**5-Acetyl-2-nitrobenzonitrile**, with the molecular formula  $C_9H_6N_2O_3$  and a molecular weight of 190.16 g/mol, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> Its unique trifunctional substitution pattern, comprising a cyano group, a nitro group, and an acetyl group on a benzene ring, imparts distinct chemical reactivity and makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This guide details the expected spectroscopic signature of **5-Acetyl-2-nitrobenzonitrile**, providing a foundational reference for its identification and characterization.

## Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **5-Acetyl-2-nitrobenzonitrile** are numbered as depicted in the following diagram. This numbering scheme will be used

consistently throughout the guide to assign specific spectroscopic signals to their corresponding atoms.

Figure 1: Molecular Structure of **5-Acetyl-2-nitrobenzonitrile** with Atom Numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5-Acetyl-2-nitrobenzonitrile** are detailed below.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nature of the nitro, cyano, and acetyl groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **5-Acetyl-2-nitrobenzonitrile**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-3	~8.20	d	1H
H-4	~8.45	dd	1H
H-6	~8.05	d	1H
-COCH <sub>3</sub> (H-9)	~2.70	s	3H

#### Interpretation:

- Aromatic Protons (H-3, H-4, H-6): The three aromatic protons are expected to be in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing substituents. H-4 is anticipated to have the highest chemical shift due to its position between two electron-withdrawing groups (acetyl and nitro). It will likely appear as a doublet of

doublets (dd) due to coupling with both H-3 and H-6. H-3 and H-6 are expected to appear as doublets (d).

- Acetyl Protons (H-9): The three protons of the methyl group in the acetyl function are magnetically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 2.70 ppm.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The presence of electron-withdrawing groups will cause a downfield shift for the attached and ortho/para carbons.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **5-Acetyl-2-nitrobenzonitrile**

Carbon	Predicted Chemical Shift (ppm)
C-1	~115
C-2	~150
C-3	~128
C-4	~135
C-5	~140
C-6	~132
-CN (C-7)	~118
-C=O (C-8)	~195
-COCH <sub>3</sub> (C-9)	~27

### Interpretation:

- Carbonyl Carbon (C-8): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm.

- Aromatic Carbons (C-1 to C-6): The aromatic carbons will appear in the range of 115-150 ppm. The carbon bearing the nitro group (C-2) and the carbon bearing the acetyl group (C-5) are expected to be the most deshielded among the ring carbons. The carbon attached to the cyano group (C-1) will also be downfield.
- Nitrile Carbon (C-7): The carbon of the cyano group typically appears in the range of 115-125 ppm.
- Methyl Carbon (C-9): The methyl carbon of the acetyl group will be the most upfield signal, appearing around 27 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **5-Acetyl-2-nitrobenzonitrile** is predicted to show characteristic absorption bands for the nitrile, nitro, and carbonyl groups.

Table 3: Predicted IR Absorption Frequencies for **5-Acetyl-2-nitrobenzonitrile**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C≡N (Nitrile)	2220 - 2240	Sharp, Medium
C=O (Ketone)	1690 - 1710	Strong, Sharp
NO <sub>2</sub> (Nitro, Asymmetric)	1520 - 1560	Strong
NO <sub>2</sub> (Nitro, Symmetric)	1340 - 1370	Strong
C-H (Aromatic)	3000 - 3100	Medium to Weak
C-H (Aliphatic)	2850 - 3000	Weak
C=C (Aromatic)	1450 - 1600	Medium to Weak

Interpretation:

- Nitrile (C≡N) Stretch: A sharp absorption of medium intensity is expected in the region of 2220-2240 cm<sup>-1</sup>, which is characteristic of a nitrile group.

- Carbonyl (C=O) Stretch: A strong, sharp peak between 1690 and 1710  $\text{cm}^{-1}$  is indicative of the carbonyl group of the ketone.
- Nitro ( $\text{NO}_2$ ) Stretches: The nitro group will exhibit two strong absorption bands: an asymmetric stretching vibration between 1520-1560  $\text{cm}^{-1}$  and a symmetric stretching vibration between 1340-1370  $\text{cm}^{-1}$ .
- Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear above 3000  $\text{cm}^{-1}$ , while the aliphatic C-H stretches of the methyl group will be observed below 3000  $\text{cm}^{-1}$ .
- Aromatic C=C Stretches: The presence of the benzene ring will give rise to several medium to weak absorptions in the 1450-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for **5-Acetyl-2-nitrobenzonitrile**

m/z	Interpretation
190	Molecular ion ( $\text{M}^+$ )
175	$[\text{M} - \text{CH}_3]^+$
148	$[\text{M} - \text{NO}_2]^+$
147	$[\text{M} - \text{COCH}_3]^+$
121	$[\text{M} - \text{COCH}_3 - \text{CN}]^+$
102	$[\text{C}_7\text{H}_4\text{N}]^+$
43	$[\text{CH}_3\text{CO}]^+$

Interpretation:

- Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak ( $M^+$ ) at an  $m/z$  of 190, corresponding to the molecular weight of **5-Acetyl-2-nitrobenzonitrile**.
- Fragmentation Pattern: The fragmentation is likely to proceed through the loss of stable neutral molecules or radicals. Key predicted fragments include:
  - Loss of a methyl radical ( $-CH_3$ ) from the acetyl group to give a fragment at  $m/z$  175.
  - Loss of the nitro group ( $-NO_2$ ) to yield a fragment at  $m/z$  148.
  - Loss of the acetyl group ( $-COCH_3$ ) resulting in a fragment at  $m/z$  147.
  - A fragment corresponding to the acetyl cation ( $[CH_3CO]^+$ ) at  $m/z$  43 is also expected to be a significant peak.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters should be optimized for the instrument and sample in use.

### NMR Spectroscopy ( $^1H$ and $^{13}C$ )

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Acetyl-2-nitrobenzonitrile** in a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: For  $^1H$  NMR, acquire the spectrum using a standard pulse sequence. For  $^{13}C$  NMR, use a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### IR Spectroscopy (FTIR-ATR)

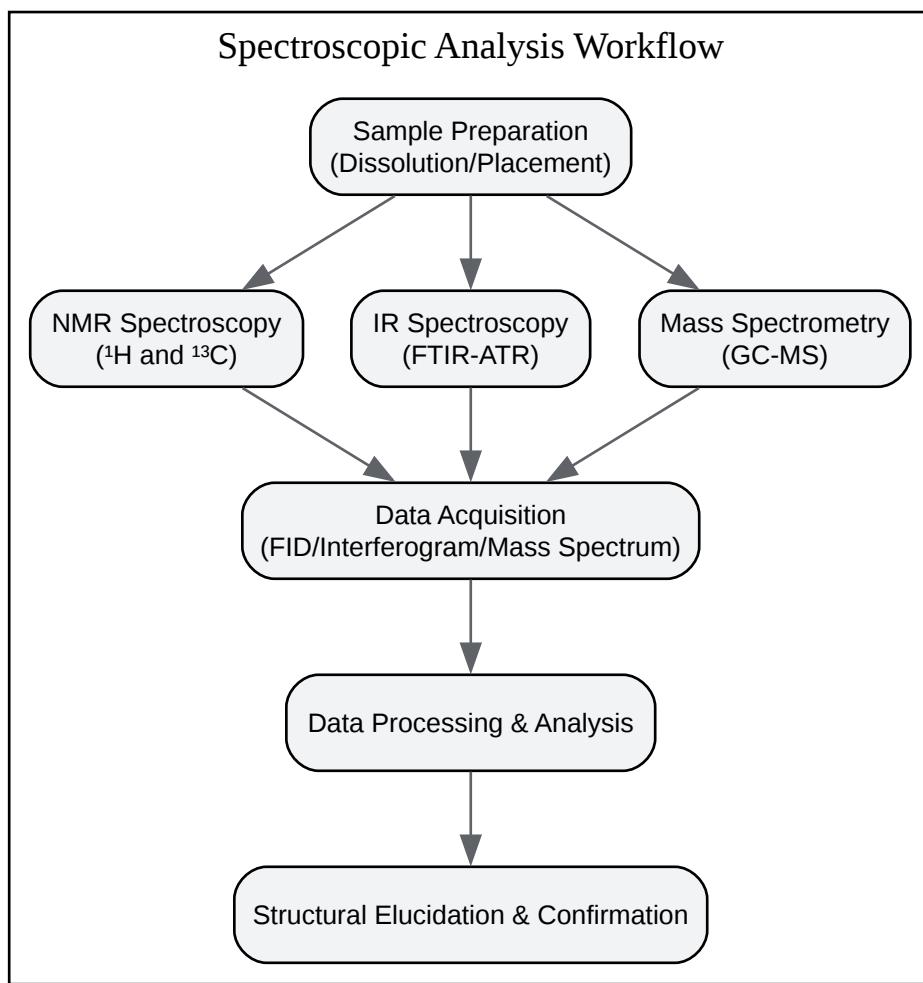
- Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ , by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions: Use a suitable capillary column (e.g., HP-5ms). Program the oven temperature to ensure good separation and peak shape.
- MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g.,  $m/z$  40-250).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **5-Acetyl-2-nitrobenzonitrile**.



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Figure 2: General workflow for the spectroscopic analysis of **5-Acetyl-2-nitrobenzonitrile**.

## Conclusion

This technical guide provides a detailed and predictive overview of the NMR, IR, and Mass Spectrometry data for **5-Acetyl-2-nitrobenzonitrile**. The presented analysis, based on fundamental spectroscopic principles and data from analogous compounds, offers a robust framework for the identification and structural confirmation of this important chemical intermediate. The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization, which is essential for its application in research and development.

## References

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## Sources

- 1. 5-Acetyl-2-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
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Email: [info@benchchem.com](mailto:info@benchchem.com)